Azaperol

Übersicht

Beschreibung

Azaperol ist ein Metabolit von Azaperon, einem Butyrophenon-Neuroleptikum. Azaperon wird in erster Linie als Beruhigungsmittel in der Veterinärmedizin eingesetzt, insbesondere bei Schweinen und Elefanten . This compound behält eine gewisse pharmakologische Aktivität ähnlich wie Azaperon bei, was es in der Rückstandsanalyse und in pharmakokinetischen Studien bedeutend macht .

Wissenschaftliche Forschungsanwendungen

Azaperol wird in verschiedenen wissenschaftlichen Forschungsanwendungen eingesetzt:

Chemie: Es wird auf seine chemischen Eigenschaften und Reaktionen untersucht.

Wirkmechanismus

This compound wirkt, wie Azaperon, in erster Linie als Dopamin-Antagonist. Es hat auch einige antihistaminische und anticholinerge Eigenschaften . Die Verbindung entfaltet ihre Wirkung durch Bindung an Dopaminrezeptoren, wodurch die Dopaminaktivität gehemmt wird. Dies führt zu seinen sedativen und antiemetischen Wirkungen .

Wirkmechanismus

Target of Action

Azaperol primarily acts as a dopamine antagonist . It also has some antihistaminic and anticholinergic properties, similar to other drugs such as haloperidol .

Mode of Action

this compound interacts with its targets by blocking dopamine receptors in the brain . It is thought to antagonize apomorphine and amphetamine-induced behavioral effects, which are mediated by brain catecholamines, especially dopamine .

Biochemical Pathways

It is known that this compound, as a dopamine d2-antagonist, can inhibit the prolactin inhibiting factor at the hypothalamo-pituitary level, leading to an enhanced prolactin release from the pituitary gland . This increased serum prolactin levels further result in an increased progestative status of the female genital tract and an increased mammary gland stimulation .

Pharmacokinetics

this compound is rapidly absorbed, distributed to tissues, and metabolized mainly to this compound . The metabolism of this compound is hepatic . The elimination half-life of this compound is approximately 4 hours .

Result of Action

The molecular and cellular effects of this compound’s action include neuroleptic sedative and antiemetic effects . It may cause hypotension and while it has minimal effects on respiration in pigs, high doses in humans can cause respiratory depression .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the extraction of this compound from swine adipose samples can be affected by the temperature, with optimal extraction occurring at 55°C

Biochemische Analyse

Biochemical Properties

Azaperol interacts with various biomolecules in the body. It primarily acts as a dopamine antagonist . It also has some antihistaminic and anticholinergic properties . The molecular weight of this compound is 329.41 .

Cellular Effects

This compound has a number of effects on cells. It reduces motor activity, has cataleptic effects, decreases stress- or trauma-related mortality, and blocks apomorphine emesis . It also prevents fatal effects of catecholamines .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily by acting as a dopamine antagonist . It blocks dopamine receptors in the brain, which leads to its sedative and antiemetic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, a study showed that Azaperone, which is metabolized to this compound, and this compound were confirmed in swine liver at a target concentration of 10 ppb by gas chromatography/mass spectrometry (GC/MS) with electron ionization in the selected-ion-monitoring mode .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, in pigs, Azaperone is given strictly by a single, deep intramuscular injection at usual recommended doses ranging from 0.4 to 2 mg Azaperone/kg bw, depending on the indication .

Metabolic Pathways

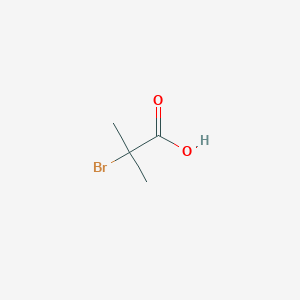

This compound is involved in several metabolic pathways. The liver is the main site for metabolism . The main metabolic pathways include reduction of the butanone (resulting in the main metabolite this compound, which can be re-oxidized to azaperone in vivo), hydroxylation of the pyridine (resulting in 5-OH azaperone and 5-OH this compound), oxidative N-dealkylation and oxidative N-dearylation .

Transport and Distribution

This compound is rapidly absorbed and completely excreted in urine and faeces with only a small portion present as the parent compound . The major metabolite present in edible tissue is this compound .

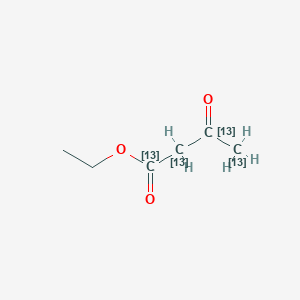

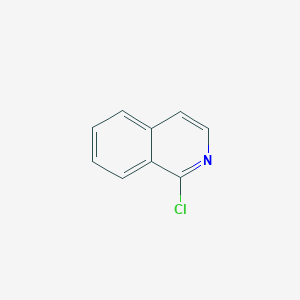

Vorbereitungsmethoden

Azaperol wird typischerweise als Metabolit von Azaperon synthetisiert. Der Syntheseweg beinhaltet die Alkylierung von 2-Chloropyridin mit Piperazin zur Bildung von 1-(Pyridin-2-yl)piperazin. Dieser Zwischenstoff wird dann mit 4-Chlor-4'-Fluorbutyrophenon umgesetzt, um Azaperon zu ergeben, das anschließend zu this compound metabolisiert wird . Industrielle Produktionsverfahren beinhalten oft die Hochleistungsflüssigchromatographie (HPLC) zur gleichzeitigen Bestimmung von Azaperon und this compound in tierischen Geweben .

Analyse Chemischer Reaktionen

Azaperol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene Metaboliten zu bilden.

Reduktion: Es kann unter bestimmten Bedingungen reduziert werden, um andere Derivate zu erhalten.

Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere unter Beteiligung seiner funktionellen Gruppen.

Häufig verwendete Reagenzien in diesen Reaktionen sind ammoniakhaltiges Acetonitril und mittelkettige Fettsäuren . Die Hauptprodukte, die aus diesen Reaktionen entstehen, werden oft mit Techniken wie Gaschromatographie-Massenspektrometrie (GC-MS) und HPLC analysiert .

Vergleich Mit ähnlichen Verbindungen

Azaperol ähnelt anderen Butyrophenon-Derivaten wie:

Haloperidol: Wird als Antipsychotikum beim Menschen eingesetzt.

Droperidol: Wird als Antiemetikum und Beruhigungsmittel eingesetzt.

Fluanisone: Ein weiteres Neuroleptikum, das in der Veterinärmedizin eingesetzt wird.

This compound ist einzigartig in seiner spezifischen Verwendung als Marker-Rückstand für Azaperon in veterinärmedizinischen Anwendungen . Seine pharmakologische Aktivität, wenn auch schwächer als die von Azaperon, macht es dennoch bedeutsam in der Rückstandsanalyse und Sicherheitsbewertung .

Eigenschaften

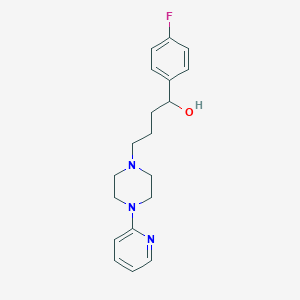

IUPAC Name |

1-(4-fluorophenyl)-4-(4-pyridin-2-ylpiperazin-1-yl)butan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24FN3O/c20-17-8-6-16(7-9-17)18(24)4-3-11-22-12-14-23(15-13-22)19-5-1-2-10-21-19/h1-2,5-10,18,24H,3-4,11-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVXYAFNPMXCRJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCC(C2=CC=C(C=C2)F)O)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80950731 | |

| Record name | 1-(4-Fluorophenyl)-4-[4-(pyridin-2-yl)piperazin-1-yl]butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80950731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2804-05-9 | |

| Record name | Azaperol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002804059 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Fluorophenyl)-4-[4-(pyridin-2-yl)piperazin-1-yl]butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80950731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Azaperol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2S,3R,4R,5S)-3,4-Dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]propan-2-one](/img/structure/B32337.png)